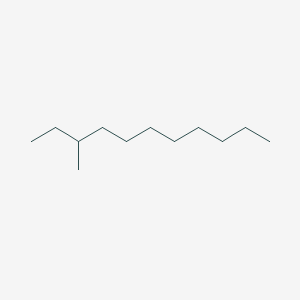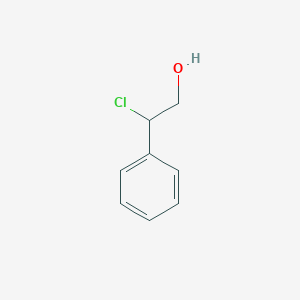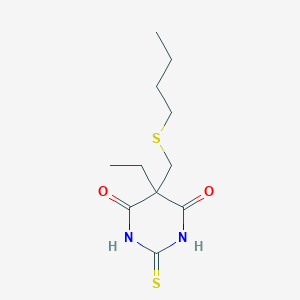
Thionarcon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thionarcon is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a thionated derivative of 1,4-naphthoquinone, which is known for its potent biological activities. Thionarcon has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Wirkmechanismus
The mechanism of action of Thionarcon is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. Thionarcon has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with viral DNA synthesis.
Biochemische Und Physiologische Effekte
Thionarcon has been found to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Thionarcon has also been found to inhibit the activity of key enzymes involved in cellular metabolism, such as lactate dehydrogenase and succinate dehydrogenase. In addition, Thionarcon has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Thionarcon has several advantages for use in lab experiments. It is a potent and selective compound that can be used to probe specific biological pathways. Thionarcon is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to using Thionarcon in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on Thionarcon. One area of interest is the development of Thionarcon-based probes for studying mitochondrial function and oxidative stress in cells. Another area of interest is the development of Thionarcon-based drugs for the treatment of cancer and viral infections. Finally, there is also potential for using Thionarcon in combination with other compounds to enhance its biological activity and reduce toxicity.
Synthesemethoden
Thionarcon is synthesized by reacting 1,4-naphthoquinone with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and a thiol. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Thionarcon has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent biological activities, such as antitumor, antiviral, and antibacterial effects. Thionarcon has also been used as a probe for studying the redox properties of biological systems, such as the electron transport chain in mitochondria.
Eigenschaften
CAS-Nummer |
115-59-3 |
|---|---|
Produktname |
Thionarcon |
Molekularformel |
C11H18N2O2S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
IZXGUXKTLNWAEY-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCSCC1(C(=O)NC(=NC1=O)S)CC |
SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Kanonische SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Andere CAS-Nummern |
115-59-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



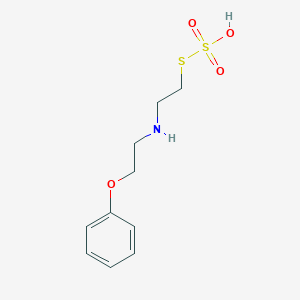
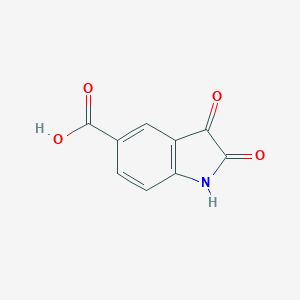
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
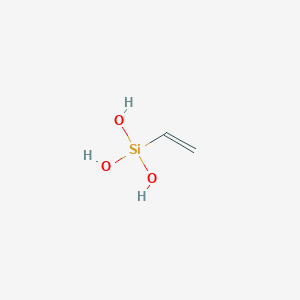
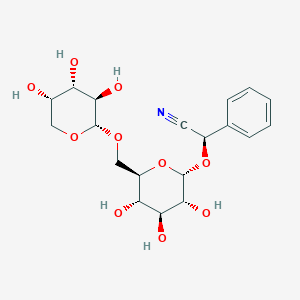
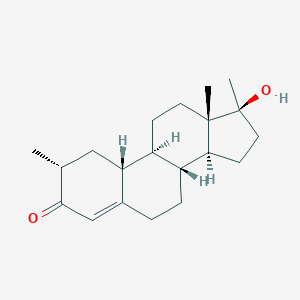
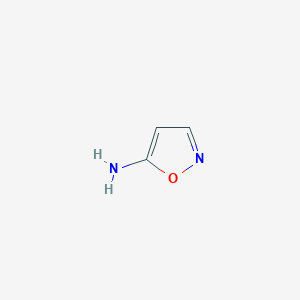
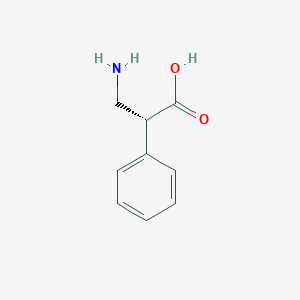

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
